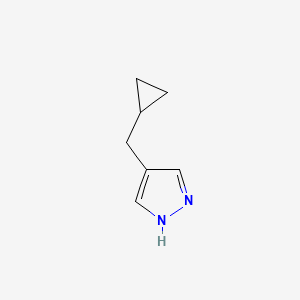
4-(cyclopropylmethyl)-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(cyclopropylmethyl)-1H-pyrazole is an organic compound that features a pyrazole ring substituted with a cyclopropylmethyl group Pyrazoles are a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms The cyclopropylmethyl group is a three-membered ring attached to a methyl group, which is then connected to the pyrazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(cyclopropylmethyl)-1H-pyrazole can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of cyclopropylmethyl hydrazine with 1,3-diketones or β-ketoesters can yield the desired pyrazole derivative. The reaction typically requires acidic or basic conditions to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to scale up the production while maintaining the quality of the compound. The choice of solvents, catalysts, and reaction conditions is crucial to achieving efficient industrial synthesis.
Análisis De Reacciones Químicas
Types of Reactions
4-(cyclopropylmethyl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst or using reducing agents like lithium aluminum hydride.
Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with metal catalysts (e.g., palladium on carbon), lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, electrophiles, and appropriate solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups onto the pyrazole ring, leading to a wide range of derivatives.
Aplicaciones Científicas De Investigación
4-(cyclopropylmethyl)-1H-pyrazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anti-inflammatory properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 4-(cyclopropylmethyl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The cyclopropylmethyl group can influence the compound’s binding affinity and selectivity towards these targets. The pyrazole ring can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions, contributing to the compound’s overall activity.
Comparación Con Compuestos Similares
4-(cyclopropylmethyl)-1H-pyrazole can be compared with other similar compounds, such as:
4-methyl-1H-pyrazole: Lacks the cyclopropyl group, which may result in different chemical and biological properties.
4-(cyclopropylmethyl)-1H-imidazole: Contains an imidazole ring instead of a pyrazole ring, leading to variations in reactivity and applications.
4-(cyclopropylmethyl)-1H-pyrrole: Features a pyrrole ring, which can affect the compound’s electronic properties and interactions.
The uniqueness of this compound lies in its specific combination of the pyrazole ring and the cyclopropylmethyl group, which imparts distinct chemical and biological characteristics.
Propiedades
Fórmula molecular |
C7H10N2 |
|---|---|
Peso molecular |
122.17 g/mol |
Nombre IUPAC |
4-(cyclopropylmethyl)-1H-pyrazole |
InChI |
InChI=1S/C7H10N2/c1-2-6(1)3-7-4-8-9-5-7/h4-6H,1-3H2,(H,8,9) |
Clave InChI |
NLMOBTBCGICDMI-UHFFFAOYSA-N |
SMILES canónico |
C1CC1CC2=CNN=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


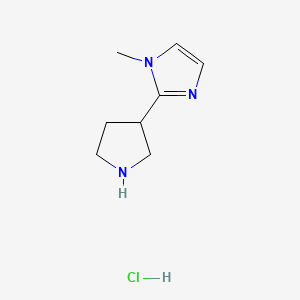

![3-[(4-Bromophenyl)methyl]cyclobutan-1-amine hydrochloride](/img/structure/B13477312.png)
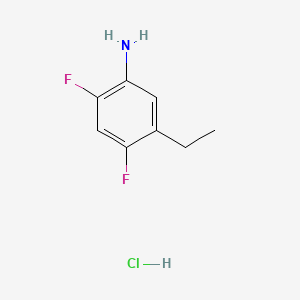

![tert-butyl N-[2,3-bis(methanesulfonyloxy)propyl]carbamate](/img/structure/B13477329.png)
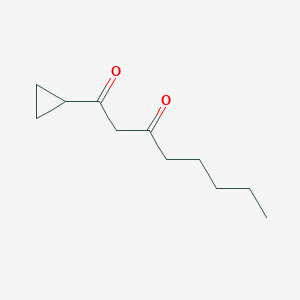
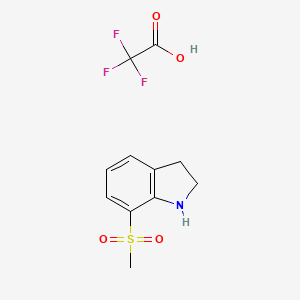
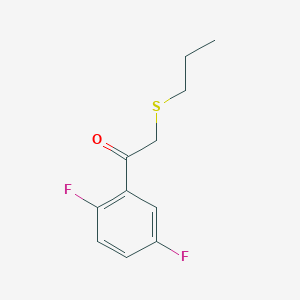
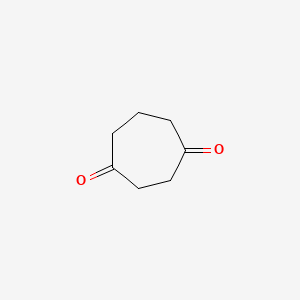
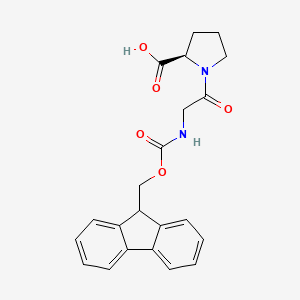

![4-[(3-Methylphenyl)amino]pyrimidine-5-carboxylic acid](/img/structure/B13477371.png)
![N-{3-aminobicyclo[1.1.1]pentan-1-yl}cyclopropanesulfonamidehydrochloride](/img/structure/B13477379.png)
